Pyrotinib

説明

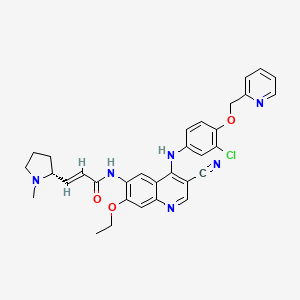

Pyrotinib is an irreversible pan-human epidermal growth factor receptor tyrosine kinase inhibitor. It targets human epidermal growth factor receptor 1, human epidermal growth factor receptor 2, and human epidermal growth factor receptor 4. This compound has shown promising antitumor activity, particularly in the treatment of human epidermal growth factor receptor 2-positive advanced breast cancer .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of pyrotinib involves multiple steps, starting with the preparation of 3-cyanoquinolone derivatives. The process includes the formation of key intermediates through various chemical reactions such as nucleophilic substitution and cyclization .

Industrial Production Methods: Industrial production of this compound is carried out by Shanghai Hengrui Pharmaceutical. The process is optimized for large-scale production, ensuring high yield and purity. The recommended dosage of oral this compound is 400 milligrams once daily after a meal .

化学反応の分析

反応の種類: ピロチニブは、以下を含むいくつかの種類の化学反応を起こします。

酸化: ピロチニブは、特定の条件下で酸化されて、さまざまな酸化誘導体を生成することができます。

還元: 還元反応は、キノリン環系を修飾し、化合物の活性を変化させる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物には、さまざまなキノリン誘導体が含まれ、これらはピロチニブの合成における重要な中間体です .

4. 科学研究への応用

ピロチニブは、広範囲の科学研究への応用を持っています。

科学的研究の応用

HER2-Positive Metastatic Breast Cancer

- Efficacy : Pyrotinib has shown promising results in clinical trials for patients with HER2-positive metastatic breast cancer. In a phase III trial comparing this compound with a placebo, the median progression-free survival (PFS) was significantly longer in the this compound group (24.3 months) compared to the placebo group (10.4 months) .

- Combination Therapies : this compound is often used in combination with other agents such as capecitabine and trastuzumab. In the PHOEBE trial, patients receiving this compound plus capecitabine had a lower risk of death compared to those on lapatinib plus capecitabine, with a median PFS of 12.5 months versus 5.6 months .

First-Line Treatment Options

Recent studies have evaluated this compound combined with docetaxel as a first-line treatment for HER2-positive metastatic breast cancer. The combination demonstrated an acceptable safety profile and rapid responses, with a median time to response of 1.5 months and a median duration of response of 15.9 months .

Real-World Evidence

A retrospective study involving 239 patients treated with this compound-based therapy showed that the median PFS varied based on prior treatments: first-line treatment yielded 14.0 months, while second-line and third-or-higher-line treatments resulted in 9.33 and 8.20 months, respectively . Furthermore, patients with brain metastases exhibited a median PFS of 7.50 months, highlighting this compound's potential effectiveness even in challenging cases .

Safety Profile

This compound is generally well-tolerated, although it can lead to treatment-related adverse events. In clinical trials, up to 90% of patients experienced grade 3 or higher adverse events; however, no treatment-related deaths were reported in studies involving this compound . The most common side effects include diarrhea, rash, and fatigue.

Summary of Key Findings

作用機序

ピロチニブは、ヒト上皮成長因子受容体1、ヒト上皮成長因子受容体2、ヒト上皮成長因子受容体4のチロシンキナーゼドメインに不可逆的に結合することにより、その効果を発揮します。この結合は、これらの受容体のリン酸化を阻害し、それによってホスホイノシチド3キナーゼ/タンパク質キナーゼB経路やRas/マイトジェン活性化プロテインキナーゼ経路などの下流シグナル伝達経路を遮断します。 この阻害は、ヒト上皮成長因子受容体2陽性がん細胞の細胞増殖の抑制とアポトーシスの増加につながります .

類似化合物:

ラパチニブ: ヒト上皮成長因子受容体1とヒト上皮成長因子受容体2を標的とする別のチロシンキナーゼ阻害剤。

ネラチニブ: ヒト上皮成長因子受容体1、ヒト上皮成長因子受容体2、ヒト上皮成長因子受容体4を標的とする不可逆的なチロシンキナーゼ阻害剤。

ツカティニブ: ヒト上皮成長因子受容体2を標的とする選択的なチロシンキナーゼ阻害剤.

ピロチニブの独自性: ピロチニブは、複数のヒト上皮成長因子受容体への不可逆的な結合により、他の阻害剤と比較してより幅広い活性を示すという点で独特です。 血脳関門を透過する能力は、ヒト上皮成長因子受容体2陽性乳がん患者の脳転移の治療に特に効果的です .

類似化合物との比較

Lapatinib: Another tyrosine kinase inhibitor targeting human epidermal growth factor receptor 1 and human epidermal growth factor receptor 2.

Neratinib: An irreversible tyrosine kinase inhibitor targeting human epidermal growth factor receptor 1, human epidermal growth factor receptor 2, and human epidermal growth factor receptor 4.

Tucatinib: A selective tyrosine kinase inhibitor targeting human epidermal growth factor receptor 2.

Uniqueness of Pyrotinib: this compound is unique due to its irreversible binding to multiple human epidermal growth factor receptors, providing a broader spectrum of activity compared to other inhibitors. Its ability to penetrate the blood-brain barrier makes it particularly effective in treating brain metastases in human epidermal growth factor receptor 2-positive breast cancer patients .

生物活性

Pyrotinib is an irreversible pan-ErbB receptor tyrosine kinase inhibitor that has shown significant promise in the treatment of HER2-positive cancers, particularly breast cancer and gastric cancer. Its mechanism of action involves binding to the ATP-binding site of the ErbB family of receptors, effectively blocking downstream signaling pathways that promote tumor growth and survival. This article explores the biological activity of this compound, including its efficacy, safety, and underlying molecular mechanisms, supported by data tables and case studies.

This compound targets the human epidermal growth factor receptor 2 (HER2), as well as HER1 and HER4. By covalently binding to the intracellular kinase domain, it prevents the formation of heterodimers and inhibits autophosphorylation, which is crucial for activating downstream signaling pathways involved in cell proliferation and survival . This mechanism underlies its effectiveness in treating HER2-positive tumors.

Summary of Clinical Findings

Several clinical trials have evaluated the efficacy of this compound in various settings:

- Phase II Clinical Trials : A pivotal trial demonstrated that this compound combined with capecitabine resulted in a higher objective response rate (ORR) compared to lapatinib with capecitabine (78.5% vs. 57.1%, p=0.01). The median progression-free survival (PFS) was significantly longer for the this compound group (18.1 months vs. 7.0 months, p < 0.001) .

- Real-World Data : A study involving 113 patients treated with this compound showed a complete response in 8%, partial response in 58.4%, and stable disease in 15%. The median PFS was reported at 14.1 months .

| Study Type | Objective Response Rate | Median Progression-Free Survival | Adverse Events |

|---|---|---|---|

| Phase II Trial | 78.5% | 18.1 months | Diarrhea (87.6%), Vomiting (31.9%) |

| Real-World Study | 66.4% | 14.1 months | Diarrhea (87.6%), Palmar-plantar erythrodysesthesia (26.6%) |

Molecular Mechanisms

Recent studies have uncovered additional insights into how this compound exerts its effects:

- Autophagy Induction : Research indicates that this compound enhances autophagy in HER2-positive breast cancer cells through a novel miR-16-5p/ZBTB16/G6PD axis. This pathway appears to be critical for the antitumor effects observed when this compound is combined with other agents like chrysin .

- Synergistic Effects : The combination of this compound with chrysin not only induces cell cycle arrest but also significantly inhibits tumor growth in xenograft models, suggesting that combining therapies may enhance treatment efficacy through synergistic mechanisms .

Case Study: Metastatic Breast Cancer

A notable case involved a patient with HER2-positive metastatic breast cancer who had previously undergone multiple lines of therapy without success. After initiating treatment with this compound, the patient experienced a significant reduction in tumor size, leading to a partial response as assessed by RECIST criteria.

Case Study: Brain Metastases

In patients with brain metastases from HER2-positive breast cancer, treatment with this compound resulted in a median overall survival (OS) of 19.8 months, highlighting its potential effectiveness even in challenging scenarios where traditional therapies may fail .

Safety Profile

While this compound has demonstrated substantial efficacy, it is also associated with adverse effects:

特性

IUPAC Name |

(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31ClN6O3/c1-3-41-30-17-27-25(16-28(30)38-31(40)12-10-24-8-6-14-39(24)2)32(21(18-34)19-36-27)37-22-9-11-29(26(33)15-22)42-20-23-7-4-5-13-35-23/h4-5,7,9-13,15-17,19,24H,3,6,8,14,20H2,1-2H3,(H,36,37)(H,38,40)/b12-10+/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADXACCFNXBCFY-IYNHSRRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CC5CCCN5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/[C@H]5CCCN5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269662-73-8 | |

| Record name | SHR-1258 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1269662738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrotinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14993 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PYROTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJN36EQM0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。